REACTION_CXSMILES
|
[NH3:1].[C:2]1([CH3:23])[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH3:22])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15].[C-:24]#N.[Na+:26]>O.[OH-].[NH4+].O.O.O.O.O.O.[Ni](Cl)Cl>[C-:24]#[N:1].[Na+:26].[C:2]1([CH3:23])[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH3:22])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15] |f:0.1,2.3,5.6,7.8.9.10.11.12.13,14.15|
|
Name
|
tri-o-tolylborane ammonia
|
Quantity
|
2.1731 g
|
Type
|
reactant
|
Smiles
|
N.C1(=C(C=CC=C1)B(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
0.3495 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Ni[NH3 ]4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Name
|
nickel chloride hexahydrate
|
Quantity
|
0.8608 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Ni](Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was distilled from the solution at atmospheric pressure
|
Type
|
ADDITION
|
Details
|
An additional 100 ml of distilled water was then added to the distillation flask and 100 ml of dilute ammonium hydroxide
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
was then combined at room temperature under agitation with a solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
The gray precipitate which formed as the solutions
|
Type
|
FILTRATION
|
Details
|
were combined was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with 100 ml of concentrated ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The results of the analysis
|
Name
|
|
Type
|
product
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)B(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[C:2]1([CH3:23])[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH3:22])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15].[C-:24]#N.[Na+:26]>O.[OH-].[NH4+].O.O.O.O.O.O.[Ni](Cl)Cl>[C-:24]#[N:1].[Na+:26].[C:2]1([CH3:23])[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH3:22])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15] |f:0.1,2.3,5.6,7.8.9.10.11.12.13,14.15|
|
Name
|
tri-o-tolylborane ammonia
|
Quantity
|
2.1731 g
|
Type
|
reactant
|
Smiles
|
N.C1(=C(C=CC=C1)B(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
0.3495 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Ni[NH3 ]4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Name
|
nickel chloride hexahydrate
|
Quantity
|
0.8608 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Ni](Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was distilled from the solution at atmospheric pressure
|
Type
|
ADDITION
|
Details
|
An additional 100 ml of distilled water was then added to the distillation flask and 100 ml of dilute ammonium hydroxide
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
was then combined at room temperature under agitation with a solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
The gray precipitate which formed as the solutions
|
Type
|
FILTRATION
|
Details
|
were combined was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with 100 ml of concentrated ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The results of the analysis
|
Name
|
|
Type
|
product
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)B(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |